Amino-PEG6-amido-C16-COOH
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Overview
Description
Preparation Methods
The synthesis of Amino-PEG6-amido-C16-COOH involves several steps Typically, the process starts with the preparation of the PEG6 linker, which is then coupled with heptadecanoic acidThe reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
Amino-PEG6-amido-C16-COOH undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Scientific Research Applications
Amino-PEG6-amido-C16-COOH has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: PROTACs synthesized using this compound are used to selectively degrade target proteins, providing insights into protein function and cellular processes.
Medicine: PROTACs have therapeutic potential for treating diseases by targeting and degrading disease-causing proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Amino-PEG6-amido-C16-COOH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Amino-PEG6-amido-C16-COOH is unique due to its PEG-based structure, which provides flexibility and solubility in aqueous solutions. Similar compounds include:
Amino-PEG4-amido-C16-COOH: A shorter PEG linker with similar properties but different solubility and flexibility.
Amino-PEG8-amido-C16-COOH: A longer PEG linker that offers increased flexibility and solubility.
Amino-PEG6-amido-C12-COOH: A compound with a shorter alkyl chain, affecting its hydrophobicity and interaction with target proteins
Properties
IUPAC Name |
18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64N2O9/c33-17-19-38-21-23-40-25-27-42-29-30-43-28-26-41-24-22-39-20-18-34-31(35)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-32(36)37/h1-30,33H2,(H,34,35)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFCAVGBATFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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